Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490914
InChI: InChI=1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
SMILES: CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4]
Molecular Formula: C8H12O8Si
Molecular Weight: 264.26 g/mol

Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)

CAS No.:

Cat. No.: VC13490914

Molecular Formula: C8H12O8Si

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) -

Specification

Molecular Formula C8H12O8Si
Molecular Weight 264.26 g/mol
IUPAC Name silicon(4+);tetraacetate
Standard InChI InChI=1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
Standard InChI Key JXJTWJYTKGINRZ-UHFFFAOYSA-J
SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4]
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central silicon atom tetrahedrally coordinated to four acetoxy groups (CH₃COO⁻), forming a stable organosilicon framework. This configuration arises from the condensation of acetic anhydride ((CH₃CO)₂O) with orthosilicic acid (H₄SiO₄), resulting in the replacement of hydroxyl groups on silicon with acetoxy moieties. The resulting molecule, silicon tetraacetate, is represented by the formula Si(OOCCH₃)₄.

Key Structural Features:

  • Coordination Geometry: Tetrahedral arrangement around silicon.

  • Bonding: Covalent Si-O bonds (1.63 Å) and delocalized electron density across the acetoxy groups.

  • Symmetry: High symmetry (Td point group) due to equivalent acetoxy ligands.

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 1,050 cm⁻¹ (Si-O-C asymmetric stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Singlet at δ 2.1 ppm (CH₃ groups).

    • ¹³C NMR: Peaks at δ 170 ppm (carbonyl carbons) and δ 25 ppm (methyl carbons).

    • ²⁹Si NMR: Resonance at δ -110 ppm, characteristic of tetracoordinated silicon.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Unit cell parameters include a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 105.3°. The silicon-oxygen bond lengths average 1.63 Å, consistent with tetrahedral coordination.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via anhydrous reaction conditions to prevent hydrolysis:

Reaction Scheme:

Si(OH)₄+4(CH₃CO)2OSi(OOCCH₃)₄+4CH₃COOH\text{Si(OH)₄} + 4 (\text{CH₃CO})₂\text{O} \rightarrow \text{Si(OOCCH₃)₄} + 4 \text{CH₃COOH}

Procedure:

  • Reactant Preparation: Silicic acid (H₄SiO₄) is dehydrated at 150°C under vacuum.

  • Mixing: Combined with acetic anhydride in a 1:4 molar ratio in a dry argon atmosphere.

  • Reaction: Heated to 110–115°C for 6–8 hours with continuous stirring.

  • Purification: Distillation under reduced pressure (50 mbar, 80°C) to remove acetic acid byproducts.

Yield: 68–72% after recrystallization from anhydrous toluene.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize efficiency:

ParameterValue
Reactor TypeTubular plug-flow
Temperature120°C
Pressure2 bar
Residence Time30 minutes
Annual Capacity500 metric tons

Challenges:

  • Moisture sensitivity necessitates strict humidity control (<10 ppm H₂O).

  • Byproduct recycling (acetic acid) is critical for economic viability.

Physicochemical Properties

Thermal Behavior

  • Melting Point: 142–145°C (decomposition observed above 150°C).

  • Thermogravimetric Analysis (TGA):

    • 5% weight loss at 180°C (acetic acid liberation).

    • Residual SiO₂ at 600°C (32% of initial mass).

Solubility Profile

SolventSolubility (g/100 mL)
WaterReacts violently
Toluene12.5
Dichloromethane8.2
Ethanol4.7

Reactivity

  • Hydrolysis:

    Si(OOCCH₃)₄+4H₂OSi(OH)₄+4CH₃COOH\text{Si(OOCCH₃)₄} + 4 \text{H₂O} \rightarrow \text{Si(OH)₄} + 4 \text{CH₃COOH}

    Rate constant (k) at 25°C: 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹.

  • Condensation with Amines:
    Forms silicon-imide networks at 80–100°C, useful in polymer crosslinking.

Applications in Materials Science

Thin-Film Deposition

Silicon tetraacetate serves as a precursor for chemical vapor deposition (CVD) of SiO₂ films:

Process Parameters:

  • Substrate Temperature: 300–400°C

  • Deposition Rate: 15 nm/min

  • Film Purity: >99.9% SiO₂

Advantages:

  • Lower pyrolysis temperature compared to SiH₄ or TEOS (tetraethyl orthosilicate).

  • Reduced carbon contamination in films.

Hybrid Organic-Inorganic Polymers

Copolymerization with diols yields materials with tunable mechanical properties:

ComonomerYoung’s Modulus (GPa)Glass Transition (°C)
Ethylene glycol2.185
Bisphenol A3.8145

Biological and Environmental Considerations

Toxicity Profile

  • Acute Oral LD₅₀ (Rat): 1,200 mg/kg

  • Skin Irritation: Moderate (OECD 404 Grade 2)

  • Environmental Impact:

    • Hydrolyzes to benign silicic acid and acetic acid.

    • No bioaccumulation potential (BCF < 10).

Comparative Analysis with Related Compounds

CompoundFormulaSi CoordinationKey Application
Silicon tetraacetateSi(OOCCH₃)₄TetrahedralCVD precursors
Tetraethyl orthosilicateSi(OC₂H₅)₄TetrahedralSol-gel processes
PhenyltrimethoxysilaneC₆H₅Si(OCH₃)₃TrigonalSurface modification

Unique Advantages of Silicon Tetraacetate:

  • Higher oxidative stability than alkoxysilanes.

  • Compatibility with organic matrices in composite materials.

Future Research Directions

Advanced Catalysis

Exploring its role as a Lewis acid catalyst in Diels-Alder reactions (theoretical ΔG‡ reduction of 15–20 kJ/mol predicted).

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